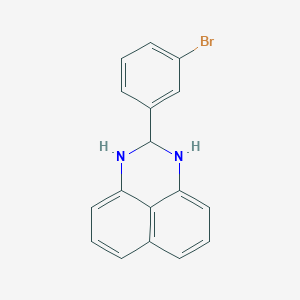![molecular formula C20H16N2O4S3 B187192 (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone CAS No. 5311-61-5](/img/structure/B187192.png)
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound that has been widely used in scientific research. The compound is known for its unique chemical structure, which makes it an ideal candidate for various research applications.
作用机制
The mechanism of action of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against disease.
实验室实验的优点和局限性
One of the main advantages of using (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone in lab experiments is its unique chemical structure. The compound has a high degree of selectivity, meaning that it can target specific enzymes or cells without affecting healthy cells. However, the compound is also highly reactive and can be difficult to work with, making it challenging to use in some lab experiments.
未来方向
There are several potential future directions for research on (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone. One area of focus could be on the development of new drugs based on the compound's unique chemical structure. Another area of research could be on the compound's potential as a treatment for other diseases, such as Alzheimer's or Parkinson's. Finally, there is also potential for research on the compound's environmental impact, particularly in terms of its toxicity and biodegradability.
Conclusion
In conclusion, (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound with a unique chemical structure that has been widely used in scientific research. The compound has shown significant anti-cancer activity and has potential as a treatment for other diseases. While there are challenges associated with working with the compound, its selectivity and range of biochemical and physiological effects make it a valuable tool for researchers.
合成方法
The synthesis of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone involves a series of chemical reactions. The first step involves the preparation of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-2-thione, which is then reacted with 2-bromo-4-nitrobenzaldehyde to yield the final product. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.
科学研究应用
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit significant anti-cancer activity, making it an attractive candidate for the development of new cancer drugs. It has also been used in the development of new antibiotics and antifungal agents.
属性
CAS 编号 |
5311-61-5 |
|---|---|
产品名称 |
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
分子式 |
C20H16N2O4S3 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H16N2O4S3/c1-20(2)17-16(19(27)29-28-17)14-9-8-13(26-3)10-15(14)21(20)18(23)11-4-6-12(7-5-11)22(24)25/h4-10H,1-3H3 |
InChI 键 |
BAEYSDSSFJIZMT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
规范 SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







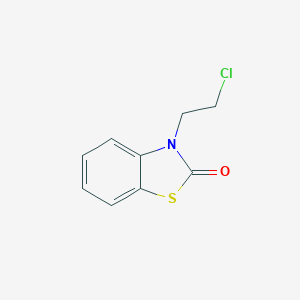
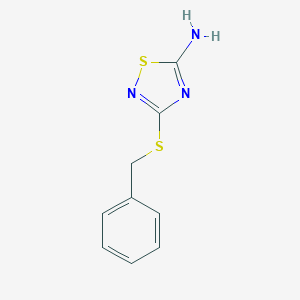
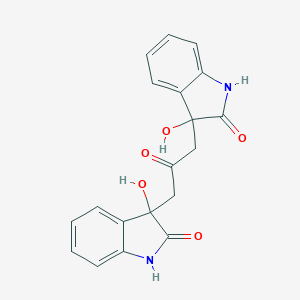
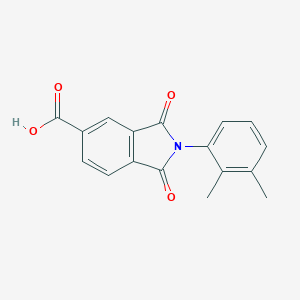
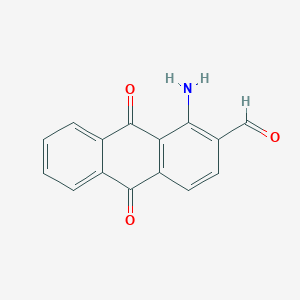
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
